molecular formula C18H5Cl9 B165821 Arochlor 5460 CAS No. 11126-42-4

Arochlor 5460

Cat. No.: B165821
CAS No.: 11126-42-4
M. Wt: 540.3 g/mol
InChI Key: PPBRFJLRPRQPEC-UHFFFAOYSA-N
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Description

Arochlor 5460 is a member of the polychlorinated terphenyls (PCTs) family, which are chlorinated aromatic compounds structurally and chemically similar to polychlorinated biphenyls (PCBs). These compounds were widely used in various industrial applications due to their stability, non-flammability, and insulating properties .

Biochemical Analysis

Biochemical Properties

Aroclor 5460 plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, Aroclor 5460 can disrupt the function of proteins involved in cell signaling pathways, leading to altered cellular responses .

Cellular Effects

Aroclor 5460 has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Aroclor 5460 has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This can result in changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Moreover, Aroclor 5460 can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of Aroclor 5460 involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. Aroclor 5460 can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism . Upon binding to AhR, Aroclor 5460 can induce the expression of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage. Additionally, Aroclor 5460 can inhibit the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aroclor 5460 can change over time due to its stability, degradation, and long-term effects on cellular function. Aroclor 5460 is relatively stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to Aroclor 5460 has been shown to cause persistent oxidative stress, chronic inflammation, and increased risk of cancer . In in vitro studies, Aroclor 5460 has been observed to cause time-dependent changes in gene expression and cellular metabolism, indicating its potential for long-term biological effects .

Dosage Effects in Animal Models

The effects of Aroclor 5460 vary with different dosages in animal models. At low doses, Aroclor 5460 can cause subtle changes in cellular function, such as mild oxidative stress and altered gene expression . At high doses, Aroclor 5460 can cause severe toxic effects, including liver damage, reproductive toxicity, and increased risk of cancer . Threshold effects have been observed in animal studies, where certain doses of Aroclor 5460 can cause significant biological effects, while lower doses may not have noticeable effects .

Metabolic Pathways

Aroclor 5460 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize Aroclor 5460 into reactive metabolites that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, Aroclor 5460 can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy production .

Transport and Distribution

Aroclor 5460 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, Aroclor 5460 can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The distribution of Aroclor 5460 within tissues can vary depending on the dose and duration of exposure .

Subcellular Localization

The subcellular localization of Aroclor 5460 can influence its activity and function. Aroclor 5460 can be localized to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . In the endoplasmic reticulum, Aroclor 5460 can interfere with protein folding and secretion, leading to endoplasmic reticulum stress . In mitochondria, Aroclor 5460 can disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species . Additionally, Aroclor 5460 can affect gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

The preparation of Arochlor 5460 involves the chlorination of terphenyls. The reaction typically occurs in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. Industrial production methods for this compound were similar to those used for other polychlorinated compounds, involving large-scale chlorination processes .

Chemical Reactions Analysis

Arochlor 5460 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated benzoic acids and other oxidized products.

    Reduction: Reduction reactions can result in the dechlorination of the compound, producing less chlorinated terphenyls.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Arochlor 5460 has been used in various scientific research applications, including:

Comparison with Similar Compounds

Arochlor 5460 is similar to other polychlorinated terphenyls and polychlorinated biphenyls, such as Aroclor 1221 and Aroclor 1254. it is unique in its specific chlorine content and the resulting physical and chemical properties. These differences can influence its stability, reactivity, and toxicity .

Similar Compounds

  • Aroclor 1221
  • Aroclor 1254
  • Aroclor 5442

These compounds share similar industrial applications and toxicological profiles but differ in their specific chlorine content and resulting properties .

Properties

IUPAC Name

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRFJLRPRQPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H5Cl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864310
Record name 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11126-42-4
Record name Polychlorinated triphenyl (aroclor 5460)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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